molecular formula C16H18O5 B14344879 5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione CAS No. 105827-41-6

5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione

Cat. No.: B14344879
CAS No.: 105827-41-6
M. Wt: 290.31 g/mol
InChI Key: GVILCTYNUINYEF-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the use of hydroquinone derivatives as starting materials. The synthetic route may involve:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using industrial reactors and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction may produce hydroquinone forms .

Scientific Research Applications

5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell apoptosis, making it a potential candidate for anticancer therapies . The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the protein kinase B (Akt) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione is unique due to its specific methoxy and alkyl substituents, which may confer distinct biological activities and chemical reactivity compared to other naphthoquinones .

Properties

CAS No.

105827-41-6

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

5,8-dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione

InChI

InChI=1S/C16H18O5/c1-16(2,21-5)9-8-12(19-3)13-10(17)6-7-11(18)14(13)15(9)20-4/h6-8H,1-5H3

InChI Key

GVILCTYNUINYEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)OC)OC

Origin of Product

United States

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